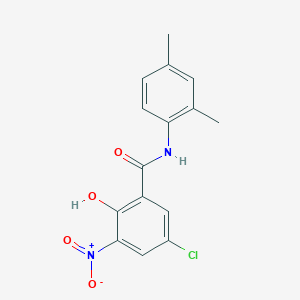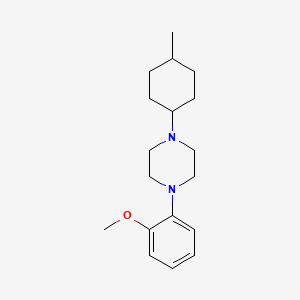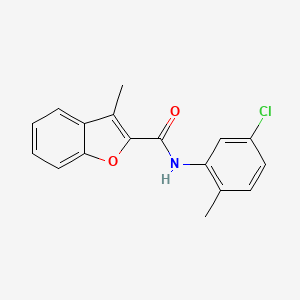amino]ethanol](/img/structure/B5851951.png)
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPEA and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of DMPEA is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in the regulation of inflammation and immune responses. DMPEA has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
DMPEA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to the prevention of various diseases such as Alzheimer's disease. DMPEA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent the development of inflammatory diseases. Additionally, DMPEA has been shown to induce apoptosis in cancer cells, which can lead to the prevention and treatment of cancer.
実験室実験の利点と制限
The advantages of using DMPEA in lab experiments include its antioxidant, anti-inflammatory, and anticancer properties, which make it useful in the study of various diseases. Additionally, DMPEA is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using DMPEA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of DMPEA. One direction is to further investigate its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
DMPEA can be synthesized using different methods, including the reaction of 4-(dimethylamino)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then treated with hydrochloric acid to obtain the final product, DMPEA. Other methods of synthesis include the reaction of 4-(dimethylamino)benzaldehyde with propylene oxide in the presence of a catalyst such as zinc chloride.
科学的研究の応用
DMPEA has been widely used in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. DMPEA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, DMPEA has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-9-16(10-11-17)12-13-5-7-14(8-6-13)15(2)3/h5-8,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVZWWLWLHLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422610 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)




![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)